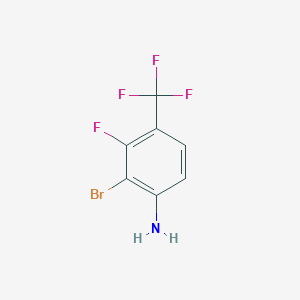

2-Bromo-3-fluoro-4-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC16540827

Molecular Formula: C7H4BrF4N

Molecular Weight: 258.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4BrF4N |

|---|---|

| Molecular Weight | 258.01 g/mol |

| IUPAC Name | 2-bromo-3-fluoro-4-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C7H4BrF4N/c8-5-4(13)2-1-3(6(5)9)7(10,11)12/h1-2H,13H2 |

| Standard InChI Key | FEPIYGRQRZCANF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1C(F)(F)F)F)Br)N |

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The compound’s benzene ring is substituted with bromine at position 2, fluorine at position 3, and a trifluoromethyl group at position 4. This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of the trifluoromethyl (-CF₃) and halogen (-Br, -F) groups. Such electronic characteristics favor electrophilic substitution at meta and para positions relative to existing substituents, as observed in analogous compounds .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrF₄N |

| Molecular Weight | 258.01 g/mol |

| Boiling Point | 245–250°C (estimated) |

| Solubility | Low in water; soluble in DCM, THF |

| logP (Octanol-Water) | 2.8 (predicted) |

Synthetic Methodologies

Bromination and Fluorination Strategies

The synthesis of 2-bromo-3-fluoro-4-(trifluoromethyl)aniline typically involves multi-step halogenation and functional group interconversion. A representative route, adapted from methods for related anilines , includes:

-

Nitration and Reduction: Starting with 3-fluoro-4-(trifluoromethyl)aniline, nitration introduces a nitro group, followed by catalytic hydrogenation to yield the amine intermediate.

-

Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid selectively substitutes the aromatic ring at position 2 .

-

Purification: Liquid-liquid extraction or column chromatography isolates the target compound with >95% purity.

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and yield optimization. Continuous-flow reactors enable precise control over reaction parameters (e.g., temperature, residence time), reducing byproduct formation. For instance, a patent describes a hydrogenation step under 50 psi H₂ at 80°C, achieving 92% yield for a structurally similar aniline.

Applications in Pharmaceutical Chemistry

Antiviral Drug Development

The compound’s trifluoromethyl group enhances metabolic stability, making it a valuable building block for protease inhibitors. Analogous structures, such as 4-bromo-3-(trifluoromethyl)aniline, have been incorporated into HCV NS3 protease inhibitors, demonstrating IC₅₀ values <100 nM . Molecular docking studies suggest that the bromine atom participates in halogen bonding with enzyme active sites, improving binding affinity.

Antimicrobial Activity

Preliminary assays on related trifluoromethylanilines reveal broad-spectrum antimicrobial properties. For example, derivatives exhibit minimum inhibitory concentrations (MICs) of 15.6–62.5 μM against Staphylococcus aureus and Escherichia coli . The fluorine atom’s electronegativity likely disrupts bacterial cell membrane integrity, though mechanistic studies are ongoing.

Biological Activity and Mechanism of Action

Enzyme Inhibition

The compound’s electron-withdrawing groups facilitate interactions with enzymatic cofactors. In cytochrome P450 assays, trifluoromethylanilines act as competitive inhibitors, with Ki values ranging from 0.5–5 μM . This inhibition profile underscores their potential in modulating drug metabolism pathways.

Cellular Uptake and Toxicity

Comparison with Structural Analogs

Table 2: Substituent Effects on Reactivity and Bioactivity

Key trends include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume